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molecular formula C4H9BrN2O B8728448 N-(2-Aminoethyl)-2-bromoacetamide

N-(2-Aminoethyl)-2-bromoacetamide

Cat. No. B8728448
M. Wt: 181.03 g/mol
InChI Key: BQUPLPRJBSPHGT-UHFFFAOYSA-N
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Patent
US06559280B2

Procedure details

N-bromoacetyl-N′-BOC-ethylenediamine (3) is dissolved in 50% TFA in dichloromethane (5 ml of the solution per mmol of 3) at 20° C. The deprotection is allowed to proceed for 30 min, then the reaction mixture is concentrated on a rotary evaporator and solidifies upon addition of dry ethyl ether. The solid material is filtered off, washed with ether/petroleum ether on filter and dried. The desired N-bromoacetyl-ethylenediamine is obtained in the form of triflouroacetate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([NH:5][CH2:6][CH2:7][NH:8]C(OC(C)(C)C)=O)=[O:4].[C:16]([OH:22])([C:18]([F:21])([F:20])[F:19])=[O:17]>ClCCl>[Br:1][CH2:2][C:3]([NH:5][CH2:6][CH2:7][NH2:8])=[O:4].[F:19][C:18]([F:21])([F:20])[C:16]([O-:22])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)NCCNC(=O)OC(C)(C)C
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
solidifies upon addition of dry ethyl ether
FILTRATION
Type
FILTRATION
Details
The solid material is filtered off
WASH
Type
WASH
Details
washed with ether/petroleum ether
FILTRATION
Type
FILTRATION
Details
on filter
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)NCCN
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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